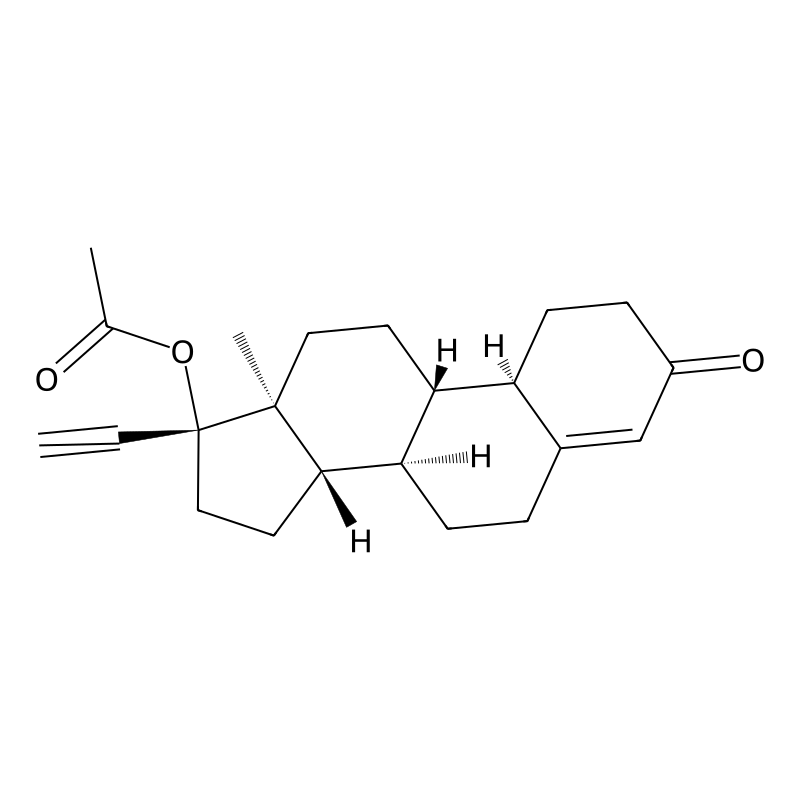Norethindrone acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Fertility Control Research
Understanding menstrual cycle regulation
Norethisterone acetate's ability to mimic progesterone makes it valuable in studying how progesterone regulates the menstrual cycle. Researchers can use it to investigate mechanisms behind ovulation, endometrial growth, and menstruation itself [Source: National Institutes of Health [NIH], "Norethisterone Acetate"()].
Developing new contraceptives
Research involving norethisterone acetate helps scientists develop new and improved birth control methods. This may involve studying different formulations, dosages, or combinations with other hormones to optimize efficacy and minimize side effects [Source: The American College of Obstetricians and Gynecologists [ACOG], "Hormonal Birth Control"()].
Endometriosis Research
Endometriosis is a condition where endometrial tissue grows outside the uterus. Norethisterone acetate is used in some research to understand how progesterone affects endometriosis development and progression. By studying its effects on endometrial tissue growth, researchers can explore potential treatment options [Source: National Health Service [NHS], "Endometriosis"()].
Cancer Research
Some studies investigate the potential role of norethisterone acetate in certain hormone-sensitive cancers, such as endometrial cancer. The rationale is that by mimicking progesterone's actions, norethisterone acetate might influence cancer cell growth or response to treatment [Source: Wiley Online Library, "Norethisterone Acetate for Endometrial Cancer"()]. It's important to note that this is an active area of research, and more studies are needed to determine the effectiveness of norethisterone acetate in cancer treatment.
Norethindrone acetate is a synthetic progestin, specifically the C17β acetate ester of norethisterone. It belongs to the 19-nortestosterone group, which is a class of synthetic hormones derived from testosterone. Norethindrone acetate is a white or creamy white crystalline powder and is used primarily in hormone replacement therapy and for treating various gynecological conditions such as endometriosis, abnormal uterine bleeding, and secondary amenorrhea. Its mechanism of action involves inducing secretory changes in an estrogen-primed endometrium, thereby regulating menstrual cycles and alleviating symptoms associated with hormonal imbalances .
NETA works primarily by mimicking the effects of progesterone in the body. It binds to progesterone receptors in the uterus, causing changes in the uterine lining that prevent ovulation and implantation of a fertilized egg. Additionally, NETA may have some weak estrogenic activity due to a small conversion to ethinylestradiol in the liver. This can contribute to its endometrial effects and potentially influence menstrual bleeding patterns.
- Toxicity: NETA is generally well-tolerated at prescribed doses. However, side effects like nausea, breast tenderness, and mood changes can occur.
- Flammability: Not flammable
- Reactivity: No significant reactivity concerns documented
Norethindrone acetate undergoes rapid deacetylation in the body to form norethisterone upon oral administration. This conversion is facilitated by esterases during intestinal absorption and first-pass hepatic metabolism. The primary metabolic pathways include reduction and subsequent conjugation to sulfate and glucuronide forms, predominantly occurring in the liver. The major metabolites in plasma are sulfate conjugates, while glucuronides are the main urinary metabolites .
As a progestin, norethindrone acetate exhibits significant biological activity similar to natural progesterone. It acts on progesterone receptors to exert its effects on the endometrium, leading to changes that prepare the uterus for potential implantation of an embryo. Additionally, it has been noted to possess weak androgenic and estrogenic activities due to its metabolites, such as ethinylestradiol, which can influence various physiological processes . Side effects may include menstrual irregularities, headaches, mood changes, and gastrointestinal disturbances .
The synthesis of norethindrone acetate typically involves several steps:
- Starting Material: The synthesis begins with testosterone or its derivatives.
- Modification: The methyl group at the C19 position is removed to yield a 19-nortestosterone derivative.
- Introduction of Ethynyl Group: An ethynyl group is added at the C17α position.
- Acetylation: The hydroxyl group at the C17β position is acetylated to produce norethindrone acetate.
This multi-step process can involve various reagents and conditions tailored to optimize yield and purity .
Norethindrone acetate has several clinical applications:
- Hormonal Contraception: It is used in combination with estrogen in oral contraceptives.
- Management of Endometriosis: Helps alleviate pain and regulate menstrual cycles in women with endometriosis.
- Treatment of Abnormal Uterine Bleeding: Addresses irregular bleeding patterns due to hormonal imbalances.
- Hormone Replacement Therapy: Used to balance progesterone levels in menopausal women .
Norethindrone acetate interacts with various medications and substances, which may influence its efficacy or increase the risk of side effects. Notable interactions include:
- Anticonvulsants: These may decrease norethindrone levels due to increased metabolism.
- Antibiotics: Certain antibiotics can also affect the pharmacokinetics of norethindrone acetate.
- St. John's Wort: This herbal supplement may reduce the effectiveness of norethindrone by enhancing its metabolism .
Regular monitoring and consultation with healthcare providers are essential when using this medication alongside other treatments.
Several compounds share structural similarities with norethindrone acetate, primarily within the class of synthetic progestins. Here are some notable examples:
| Compound Name | Type | Progestogenic Activity | Androgenic Activity | Estrogenic Activity |
|---|---|---|---|---|
| Norethisterone | Progestin | High | Moderate | Low |
| Norethisterone enanthate | Progestin | High | Low | Low |
| Ethinylestradiol | Estrogen | Low | Low | High |
| Etynodiol | Progestin | Moderate | Low | Moderate |
| Medroxyprogesterone acetate | Progestin | High | Low | Low |
Norethindrone acetate is unique due to its rapid conversion into norethisterone upon administration and its specific applications in treating hormone-related conditions. Its potency as a progestin makes it particularly effective for managing various gynecological disorders .








